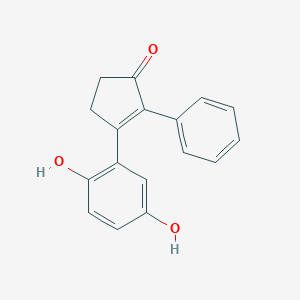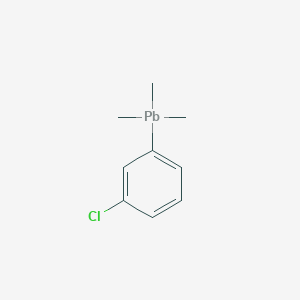
(3-Chlorophenyl)(trimethyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(trimethyl)plumbane is a chemical compound that belongs to the organolead family It consists of a lead atom bonded to a 3-chlorophenyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(trimethyl)plumbane typically involves the reaction of lead-based reagents with 3-chlorophenyl derivatives. One common method is the reaction of trimethyllead chloride with 3-chlorophenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)(trimethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The 3-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Applications De Recherche Scientifique
(3-Chlorophenyl)(trimethyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.
Biology: Research into the biological effects of organolead compounds often involves this compound as a model compound.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds may include this compound.
Industry: It can be used in the development of materials with specific properties, such as lead-based semiconductors.
Mécanisme D'action
The mechanism by which (3-Chlorophenyl)(trimethyl)plumbane exerts its effects involves interactions with various molecular targets. The lead atom can form bonds with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry and redox reactions, depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)(trimethyl)plumbane
- (2-Chlorophenyl)(trimethyl)plumbane
- (3-Fluorophenyl)(trimethyl)plumbane
Uniqueness
(3-Chlorophenyl)(trimethyl)plumbane is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
500317-00-0 |
|---|---|
Formule moléculaire |
C9H13ClPb |
Poids moléculaire |
364 g/mol |
Nom IUPAC |
(3-chlorophenyl)-trimethylplumbane |
InChI |
InChI=1S/C6H4Cl.3CH3.Pb/c7-6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H3; |
Clé InChI |
APPSARNLTURXFR-UHFFFAOYSA-N |
SMILES canonique |
C[Pb](C)(C)C1=CC=CC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
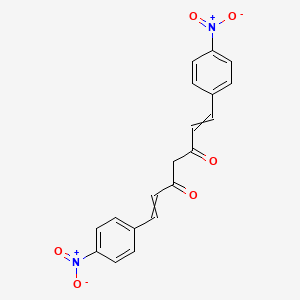
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
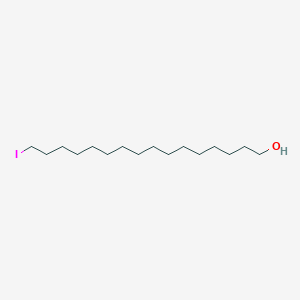
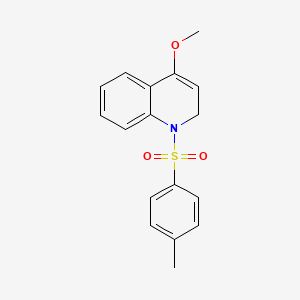
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
